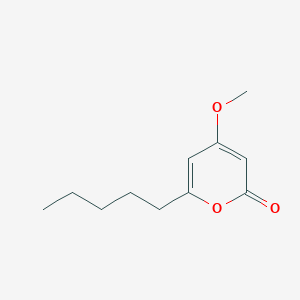

4-Methoxy-6-pentyl-2H-pyran-2-one

Vue d'ensemble

Description

4-Methoxy-6-pentyl-2H-pyran-2-one is a naturally occurring compound found in certain fungi. It is known for its distinctive aroma and has been studied for its various biological activities. The compound belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methoxy-6-pentyl-2H-pyran-2-one can be synthesized through several methods. One common approach involves the reaction of pentylmagnesium bromide with 4-methoxy-2H-pyran-2-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves the fermentation of specific fungal strains. The fungi are cultured in a nutrient-rich medium, and the compound is extracted from the culture broth using organic solvents. The extract is then subjected to further purification steps to isolate the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-6-pentyl-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted pyranones depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-Methoxy-6-pentyl-2H-pyran-2-one serves as a model compound for studying pyranone chemistry and synthesis. Its unique structure allows researchers to explore various chemical reactions and mechanisms, contributing to the understanding of similar compounds.

Biology

The compound has been investigated for its antimicrobial and antifungal properties . Studies have shown that it exhibits significant activity against various pathogens, making it a candidate for developing new antimicrobial agents. For instance, its ability to inhibit acetylcholinesterase suggests potential applications in treating neurological disorders by enhancing cholinergic transmission .

Medicine

In the medical field, this compound is studied for its therapeutic potential. Its role as an acetylcholinesterase inhibitor indicates possible uses in treating conditions like Alzheimer's disease. The compound's bioactive nature also opens avenues for research into other therapeutic applications related to its biological activities .

Industrial Applications

The compound is utilized in the flavor and fragrance industry due to its aromatic properties. Its distinctive aroma makes it suitable for use in various consumer products, including perfumes and food flavorings.

Antifungal Activity

A study demonstrated that this compound exhibited significant antifungal activity against Penicillium species. The compound was tested using the agar diffusion method, showing effective inhibition at concentrations as low as 300 µg on paper discs placed on inoculated agar plates .

Acetylcholinesterase Inhibition

Research highlighted the compound's ability to inhibit acetylcholinesterase effectively, leading to increased acetylcholine levels in synaptic clefts. This mechanism may provide insights into developing treatments for neurodegenerative diseases .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for pyranone studies | Facilitates understanding of chemical reactions |

| Biology | Antimicrobial and antifungal properties | Effective against Penicillium species |

| Medicine | Acetylcholinesterase inhibitor | Potential treatment for Alzheimer's disease |

| Industry | Flavor and fragrance applications | Used in perfumes and food flavorings |

Mécanisme D'action

The mechanism of action of 4-Methoxy-6-pentyl-2H-pyran-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, the compound may interact with other enzymes and receptors, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methoxy-6-methyl-2H-pyran-2-one

- 4-Methoxy-6-phenethyl-2H-pyran-2-one

- 6-Pentyl-2H-pyran-2-one

Uniqueness

4-Methoxy-6-pentyl-2H-pyran-2-one is unique due to its specific pentyl side chain, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of aroma and biological activity, making it valuable in both research and industrial applications .

Activité Biologique

4-Methoxy-6-pentyl-2H-pyran-2-one (also known as 6-pentyl-4-methoxypyran-2-one) is a naturally occurring compound primarily isolated from various fungi. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential therapeutic properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₈O₂ and features a pyran ring with a methoxy and a pentyl group. Its structure contributes to its unique biological properties.

Biological Activities

1. Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In particular, it has been shown to inhibit the growth of several fungi and bacteria:

Despite showing no significant antibacterial or fungitoxic effects against certain strains, its potential in inhibiting specific cancer cell lines suggests a broader spectrum of biological activity.

2. Acetylcholinesterase Inhibition

This compound has demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is crucial for cognitive functions and may have implications in treating neurodegenerative diseases such as Alzheimer's disease .

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Acetylcholinesterase Inhibition : By inhibiting AChE, the compound increases acetylcholine levels, enhancing neurotransmission.

- Antimicrobial Mechanisms : The exact mechanisms by which this compound exhibits antimicrobial properties are still under investigation but may involve disrupting cell membrane integrity or interfering with metabolic pathways in pathogens .

Case Study 1: Antifungal Activity Against Plant Pathogens

A study investigated the antifungal effects of this compound on plant pathogens such as Peronophythora spp. The compound was found to significantly reduce lesion sizes on infected leaves, indicating its potential as a biopesticide .

Case Study 2: Phytotoxicity Assessment

In another study, the phytotoxic effects of this compound were evaluated against various plant species. Results showed that while the compound exhibited some phytotoxicity, it was less potent compared to other known phytotoxins like fumonisin B1. This suggests that while it may affect plant growth, its application might be limited in agricultural settings .

Safety and Toxicology

While many studies highlight the beneficial aspects of this compound, safety assessments are crucial. Limited data exists regarding its toxicity in humans or animals; thus, further research is necessary to establish safe dosage levels for potential therapeutic or agricultural applications.

Propriétés

IUPAC Name |

4-methoxy-6-pentylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-4-5-6-9-7-10(13-2)8-11(12)14-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGCRHXJDXQXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=O)O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551548 | |

| Record name | 4-Methoxy-6-pentyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109746-09-0 | |

| Record name | 4-Methoxy-6-pentyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.